N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with 4-propylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide is used as an intermediate in the synthesis of various pharmacologically active compounds. It serves as a building block for the development of new drugs and therapeutic agents.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the mechanism of action of piperazine-based drugs.
Medicine: The compound has potential applications in the development of new medications for treating neurological disorders, psychiatric conditions, and other diseases. Its pharmacological properties are being explored for therapeutic benefits.
Industry: In the pharmaceutical industry, this compound is used in the formulation of drugs and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chlorophenyl)piperazine: A closely related compound with similar pharmacological properties.
4-propylpiperazine: Another piperazine derivative with potential therapeutic applications.
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide: A structurally similar compound with variations in the alkyl chain.
Uniqueness: N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide is unique due to its specific substitution pattern, which influences its pharmacological activity and interaction with biological targets
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-propylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXSUOISQKRAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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